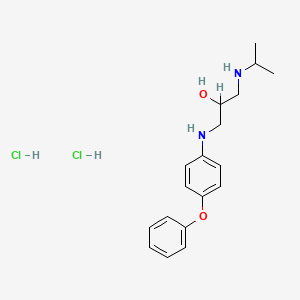
1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride is a chemical compound known for its role as a non-specific protein-tyrosine kinase inhibitor. It is often used in scientific research to inhibit Src family kinases, which are involved in various cellular processes such as growth, differentiation, and survival .
Preparation Methods
The synthesis of 1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and kinetics of these processes.
Biology: It is used to inhibit Src family kinases, which play a crucial role in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in diseases where Src kinases are implicated, such as cancer.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of Src family kinases. These kinases are involved in various cellular processes, including growth, differentiation, and survival. By inhibiting these kinases, 1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride can modulate cellular signaling pathways and potentially alter the behavior of cells .
Comparison with Similar Compounds
1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride is unique in its ability to inhibit Src family kinases. Similar compounds include:
PP1: Another Src kinase inhibitor that is often used in parallel with this compound.
PP2: A more selective Src kinase inhibitor that is also used in scientific research.
These compounds share similar mechanisms of action but may differ in their selectivity and potency .
Properties
CAS No. |
20014-10-2 |
|---|---|
Molecular Formula |
C18H26Cl2N2O2 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(4-phenoxyanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-14(2)19-12-16(21)13-20-15-8-10-18(11-9-15)22-17-6-4-3-5-7-17;;/h3-11,14,16,19-21H,12-13H2,1-2H3;2*1H |
InChI Key |
HLDMGVFPOZDOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CNC1=CC=C(C=C1)OC2=CC=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















